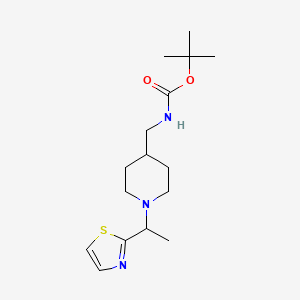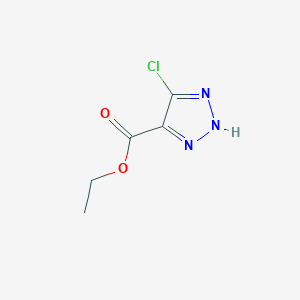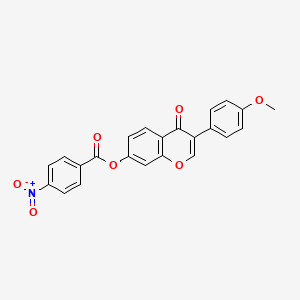![molecular formula C16H18ClN3O3S B2512990 2-[1-(3-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2379975-56-9](/img/structure/B2512990.png)
2-[1-(3-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(3-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine is a chemical compound that has gained significant attention in the field of biomedical research. This compound has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 2-[1-(3-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine involves the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. Specifically, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival, and the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
Studies have shown that 2-[1-(3-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been found to inhibit the expression of various pro-inflammatory cytokines, including TNF-α and IL-6. In terms of physiological effects, 2-[1-(3-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine has been found to reduce tumor growth in animal models and improve cognitive function in mouse models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[1-(3-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine in lab experiments is that it has been extensively studied and optimized for synthesis. Additionally, this compound has been found to have potent anti-cancer and anti-inflammatory effects, making it a promising candidate for further research. However, one limitation of using this compound is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects on various signaling pathways.
Zukünftige Richtungen
There are several future directions for research on 2-[1-(3-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine. One area of interest is the development of more potent analogs of this compound that can be used in the treatment of cancer and other diseases. Additionally, further research is needed to understand the mechanism of action of 2-[1-(3-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine and its effects on various signaling pathways. Finally, studies are needed to investigate the safety and efficacy of this compound in clinical trials.
Synthesemethoden
The synthesis of 2-[1-(3-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine involves the reaction of 3-chlorobenzenesulfonyl chloride with piperidine, followed by the reaction of the resulting product with 5-methyl-2-hydroxypyrimidine. This method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
2-[1-(3-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine has been extensively studied for its potential applications in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 2-[1-(3-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine has been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-12-10-18-16(19-11-12)23-14-5-7-20(8-6-14)24(21,22)15-4-2-3-13(17)9-15/h2-4,9-11,14H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOHJISXLUEJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2512907.png)
![N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2512908.png)
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2512910.png)
![(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide](/img/structure/B2512911.png)
![6-Amino-5-[2-(3,4-dimethoxyphenyl)ethyl]-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2512912.png)


![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2512918.png)
![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2512921.png)




